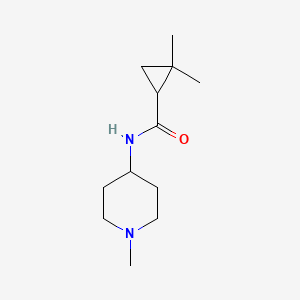
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMCP, and it is a cyclopropane derivative that has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitubercular Properties
This compound has been studied for its potential antibacterial and antitubercular activities. The molecular structure suggests that it could interact with bacterial enzymes, potentially inhibiting their growth and proliferation . This application is crucial in the development of new antibiotics, especially given the rise of antibiotic-resistant strains of bacteria.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes such as enoyl ACP reductase and DHFR enzymes . These enzymes are involved in the fatty acid synthesis pathway in bacteria and the folate synthesis in cells, respectively. Inhibiting these enzymes can lead to the development of drugs targeting metabolic pathways crucial for the survival of pathogens.
Drug Design and Molecular Docking
In drug design, this compound’s piperidine moiety is particularly interesting. Piperidine derivatives are significant in medicinal chemistry, as they are present in many pharmaceuticals . The compound’s ability to bind to various receptors can be explored through molecular docking studies, which simulate the interaction between the compound and target proteins, aiding in the design of new drugs.
Pharmacological Applications
The piperidine derivatives, to which this compound belongs, are known to have a wide range of pharmacological effects. They are found in over twenty classes of pharmaceuticals, including alkaloids . This broad application spectrum means that the compound could be a precursor or a structural inspiration for developing new medications.
Synthesis of Biologically Active Piperidines
The compound can serve as a substrate for synthesizing biologically active piperidines. These are important synthetic blocks for constructing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for synthesizing substituted piperidines is a key area of research.
Biological Evaluation of Potential Drugs
Containing a piperidine moiety, this compound can be part of the biological evaluation of potential drugs. Its structure allows for the incorporation into molecules that may interact with biological systems in a beneficial way, such as acting on the central nervous system or cardiovascular system .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(2)8-10(12)11(15)13-9-4-6-14(3)7-5-9/h9-10H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHILRGBDOWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

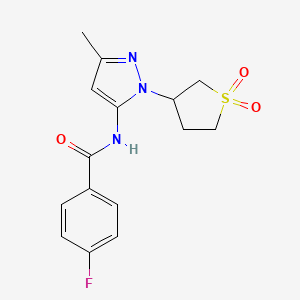
![ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2559822.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559825.png)
![N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2559827.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2559830.png)
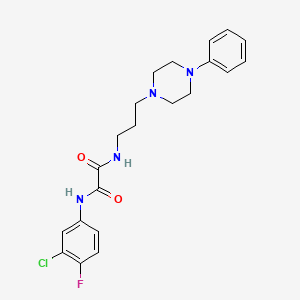
![Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2559832.png)
![N-[2-(butan-2-yl)phenyl]prop-2-enamide](/img/structure/B2559834.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2559835.png)
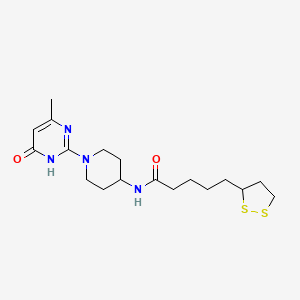
![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)
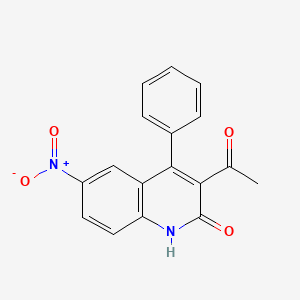
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)